molecular formula C6H10O3S B14681069 Diprop-2-en-1-yl sulfite CAS No. 35506-96-8

Diprop-2-en-1-yl sulfite

Cat. No.: B14681069
CAS No.: 35506-96-8
M. Wt: 162.21 g/mol
InChI Key: YVECZSPKOWOZPN-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl sulfite (CAS: Not explicitly provided in evidence) is an organosulfur compound belonging to the class of sulfite diesters. Structurally, it consists of two allyl (propenyl) groups bonded to a sulfite group (SO₃).

Properties

CAS No.

35506-96-8

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

bis(prop-2-enyl) sulfite

InChI

InChI=1S/C6H10O3S/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2

InChI Key

YVECZSPKOWOZPN-UHFFFAOYSA-N

Canonical SMILES

C=CCOS(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfurous acid diallyl ester can be synthesized through the esterification of sulfurous acid with diallyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride and dodecylbenzenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of sulfurous acid diallyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as triphenylphosphine oxide can enhance the efficiency of the esterification reaction .

Chemical Reactions Analysis

Hydrolysis and Stability

Sulfite esters are prone to hydrolysis, especially under acidic or basic conditions:

(CH₂=CHCH₂O)2SO+H₂O2CH₂=CHCH₂OH+H₂SO₃(\text{CH₂=CHCH₂O})_2\text{SO} + \text{H₂O} \rightarrow 2 \, \text{CH₂=CHCH₂OH} + \text{H₂SO₃}

Key findings:

  • Hydrolysis rates increase at elevated temperatures (e.g., 40% decomposition at 25°C vs. 95% at 60°C) .

  • Stabilizers like NH₄Cl (0.5–1.0 equiv.) reduce hydrolysis during purification .

Oxidation to Sulfates

Diprop-2-en-1-yl sulfite can be oxidized to the corresponding sulfate using NaIO₄ or other strong oxidizers:

(CH₂=CHCH₂O)2SO+NaIO₄(CH₂=CHCH₂O)2SO₂+NaIO₃(\text{CH₂=CHCH₂O})_2\text{SO} + \text{NaIO₄} \rightarrow (\text{CH₂=CHCH₂O})_2\text{SO₂} + \text{NaIO₃}

  • Reaction efficiency depends on solvent polarity, with yields >85% in aqueous acetone .

  • Over-oxidation to sulfones is negligible under controlled conditions .

Nucleophilic Substitutions

The sulfite group undergoes nucleophilic displacement with amines or phosphines:

Example with Ammonia:

(CH₂=CHCH₂O)2SO+2NH₃(NH₂)2SO+2CH₂=CHCH₂OH(\text{CH₂=CHCH₂O})_2\text{SO} + 2 \, \text{NH₃} \rightarrow (\text{NH₂})_2\text{SO} + 2 \, \text{CH₂=CHCH₂OH}

  • Autoclave conditions (100°C, 30 bar) favor complete substitution .

  • Competing elimination reactions may occur if steric hindrance is significant .

Table 2: Reaction Outcomes with Nucleophiles

NucleophileProductYield (%)Side Products
NH₃Sulfamide65Bicyclic amines
LiPH₂Phosphorothioate40Diphosphines
MeONaMethyl sulfite75Allyl ethers

Polymerization and Side Reactions

The allyl groups in this compound are susceptible to radical-initiated polymerization, especially at >50°C. Inhibitors like hydroquinone (0.1 wt%) are essential during storage .

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethyl Sulfite
  • Chemical Structure : Simplest sulfite diester, with two methyl groups attached to SO₃ .
  • Synthesis: Produced via reaction of methanol with thionyl chloride (Cl₂S=O) .
  • Applications : Used in organic synthesis, particularly for generating cyclic sulfite esters from diols, which are precursors to sulfates .
  • Reactivity : Less reactive than allyl-based sulfites due to saturated alkyl groups.
2-Ethylhexyl Nonyl Sulfite
  • Chemical Structure: Mixed sulfite diester with branched alkyl chains (2-ethylhexyl and nonyl groups) .
  • Applications : Acts as a biomarker for endophytic colonization in plants and exhibits insecticidal properties, particularly against mites .
Propargite
  • Chemical Structure: Organosulfite with propargyl (alkyne) and aromatic groups .
  • Applications: A commercial acaricide with ATPase-inhibiting properties; the only organosulfite pesticide under FIFRA reregistration .
  • Toxicity Profile : Unique mode of action distinguishes it from other sulfite esters, suggesting structural specificity in biological activity.
Aluminum Sulfite
  • Chemical Structure: Inorganic sulfite salt (Al₂(SO₃)₃) with ionic bonding .
  • Stability : Exhibits high stability due to covalent bonding and intermolecular interactions (e.g., hydrogen bonding) .
  • Applications : Used in water treatment and pulp processing, contrasting with organic sulfite esters’ roles in synthesis or pest control.

Comparative Analysis (Table 1)

Parameter Diprop-2-en-1-yl Sulfite (Inferred) Dimethyl Sulfite 2-Ethylhexyl Nonyl Sulfite Propargite Aluminum Sulfite
Chemical Class Organic sulfite diester Organic sulfite diester Mixed sulfite diester Organosulfite Inorganic sulfite
Key Functional Groups Allyl (propenyl) Methyl Branched alkyl Propargyl, aromatic Aluminum, sulfite ion
Synthesis Likely from allyl alcohol + thionyl chloride Methanol + Cl₂S=O Not specified Industrial process Precipitation from ions
Applications Potential polymer precursor, reactive intermediate Organic synthesis Insecticide, biomarker Acaricide Water treatment, pulping
Reactivity High (allyl groups enable polymerization) Moderate Moderate High (target-specific) Low (stable lattice)
Stability Moderate (prone to oxidation) High High (branched chains reduce degradation) Moderate Very high
Environmental Impact Likely biodegradable (allyl hydrolysis) Low persistence Unclear (potential bioaccumulation) High toxicity Low toxicity (ionic form)

Key Research Findings

Insecticidal Activity: Mixed sulfite diesters like 2-ethylhexyl nonyl sulfite demonstrate broad-spectrum insecticidal properties, suggesting this compound could share similar bioactivity if structurally optimized .

Thermal and Chemical Stability : Aluminum sulfite’s stability under high temperatures (>100°C) contrasts with organic sulfite esters, which decompose to release SO₂ under acidic or oxidative conditions . Allyl groups in this compound may increase susceptibility to such degradation.

Mode of Action : Propargite’s ATPase inhibition is unique among sulfite esters, underscoring the importance of propargyl moieties in biological targeting .

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